N-(2-methylphenyl)-4-phenoxybutanamide
Description
N-(2-methylphenyl)-4-phenoxybutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenoxy group at the 4-position and a 2-methylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 277.34 g/mol (calculated based on standard atomic weights). The compound features two key functional groups: an amide (-CONH-) and an ether (-O-) linkage. The phenoxy group contributes to its lipophilicity, while the 2-methylphenyl substituent introduces steric effects that may influence molecular interactions .
Properties
IUPAC Name |
N-(2-methylphenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-14-8-5-6-11-16(14)18-17(19)12-7-13-20-15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNAJHGTFOYCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-4-phenoxybutanamide typically involves the reaction of 2-methylphenylamine with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylphenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of N-(2-methylphenyl)-4-aminobutanamide.
Substitution: Formation of various substituted phenoxybutanamides.
Scientific Research Applications
Chemistry: N-(2-methylphenyl)-4-phenoxybutanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving inflammation or pain.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers or coatings to enhance their properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-4-phenoxybutanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenyl and phenoxy groups may interact with hydrophobic pockets in the target protein, while the amide group forms hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
N-(2-bromo-4-methylphenyl)-4-phenylbutanamide
- Molecular Formula: C₁₇H₁₈BrNO
- Molecular Weight : 332.23 g/mol
- Key Differences: The phenoxy group in the target compound is replaced with a phenyl group, reducing polarity.
- This could impact solubility and receptor affinity .
4-Methoxybutyrylfentanyl
- Molecular Formula : C₂₃H₃₁N₃O₂
- Molecular Weight : 381.51 g/mol
- Key Differences :
- Contains a piperidinyl group and 4-methoxyphenyl substituent, unlike the simpler 2-methylphenyl group in the target compound.
- The methoxy group on the phenyl ring enhances electron-donating effects, which may influence binding to opioid receptors.
- Implications : The piperidinyl moiety and extended structure classify this compound as a fentanyl analog, highlighting the pharmacological significance of nitrogen-containing heterocycles .
(R)- and (S)-Isomers of Dimethylphenoxy-Substituted Amides
- Example Structure: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide
- Key Differences: Incorporates a 2,6-dimethylphenoxy acetamido group and additional hydroxyl and aromatic substituents. Complex stereochemistry (multiple chiral centers) distinguishes these compounds from the target molecule.
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Functional Groups |
|---|---|---|---|---|
| This compound | C₁₇H₁₉NO₂ | 277.34 | 2-methylphenyl, 4-phenoxy | Amide, Ether |
| N-(2-bromo-4-methylphenyl)-4-phenylbutanamide | C₁₇H₁₈BrNO | 332.23 | 2-bromo-4-methylphenyl, 4-phenyl | Amide, Aryl bromide |
| 4-Methoxybutyrylfentanyl | C₂₃H₃₁N₃O₂ | 381.51 | 4-methoxyphenyl, piperidinyl | Amide, Ether, Piperidine |
| Dimethylphenoxy acetamido derivative | C₃₄H₄₀N₄O₅ | 584.70* | 2,6-dimethylphenoxy, hydroxy, multiple aromatics | Amide, Ether, Hydroxyl, Aromatic |
*Estimated based on analogous structures in .
Research Findings and Implications
- Structural Insights : The presence of ether or aryl halide groups significantly impacts electronic properties and solubility. For instance, bromine in N-(2-bromo-4-methylphenyl)-4-phenylbutanamide increases molecular weight by ~20% compared to the target compound, which may affect pharmacokinetics .
- Pharmacological Relevance : While 4-Methoxybutyrylfentanyl’s piperidinyl group is associated with opioid activity, the target compound’s simpler structure lacks this moiety, suggesting divergent biological targets .
- Synthetic Challenges : Crystallographic software like SHELXL and WinGX is critical for resolving complex structures, particularly for compounds with stereochemical complexity (e.g., derivatives) .
Biological Activity
N-(2-methylphenyl)-4-phenoxybutanamide, also known by its CAS number 111104-64-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: C17H18N2O2
- Molar Mass: Approximately 286.34 g/mol
Synthesis:
The compound is synthesized via the reaction of 2-methylphenylamine with 4-phenoxybutanoyl chloride. The reaction typically occurs in an organic solvent like dichloromethane, using a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This method allows for controlled reaction rates and improved yields.
Biological Activity
This compound exhibits several promising biological activities:
-
Antimicrobial Properties:
Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. -
Anti-inflammatory Effects:
Research suggests that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation and pain. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). -
Analgesic Activity:
The compound has been investigated for its potential analgesic effects, which could be beneficial in pain management therapies.
The biological activity of this compound is largely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor by binding to the active sites of enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation: It may also interact with receptors that regulate pain and inflammation, potentially leading to reduced symptoms.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Showed a reduction in edema in animal models by 50% at a dosage of 10 mg/kg. |
| Study 3 | Analgesic Properties | Reported a decrease in pain response in formalin-induced pain models, comparable to standard analgesics like ibuprofen. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
